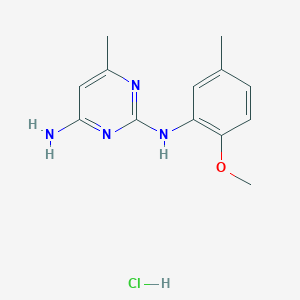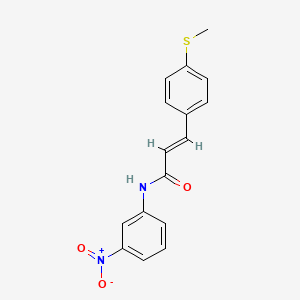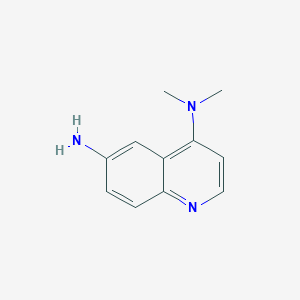
4,6-Quinolinediamine, N4,N4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Quinolinediamine, N4,N4-dimethyl- is an organic compound with the molecular formula C11H13N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Quinolinediamine, N4,N4-dimethyl- typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes nitration to form 4,6-dinitroquinoline.
Reduction: The nitro groups in 4,6-dinitroquinoline are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The final step involves the methylation of the amino groups using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,6-Quinolinediamine, N4,N4-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents (methyl iodide) are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and research.
科学的研究の応用
4,6-Quinolinediamine, N4,N4-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Quinolinediamine, N4,N4-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to interfere with bacterial DNA synthesis or protein function. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation.
類似化合物との比較
Similar Compounds
4,6-Quinolinediamine: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.
N4,N4-Dimethylquinoline: Similar structure but different substitution pattern, leading to different properties.
Quinoline: The parent compound, which serves as the starting material for the synthesis of various derivatives.
Uniqueness
4,6-Quinolinediamine, N4,N4-dimethyl- is unique due to the presence of both amino and dimethyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
4-N,4-N-dimethylquinoline-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14(2)11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZMYXNWXYTIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=C(C=CC2=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)
![methyl 2-(2-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B3018033.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B3018037.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)
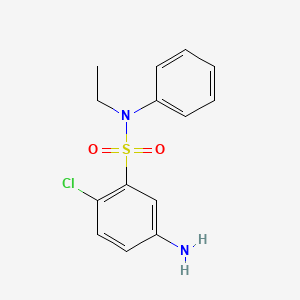
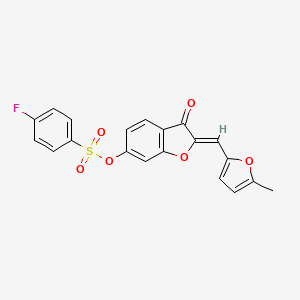
![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B3018044.png)
![2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B3018045.png)

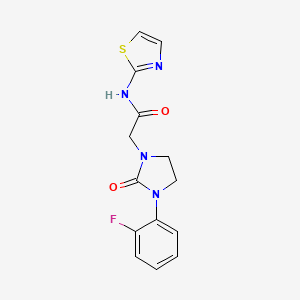
![2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3018053.png)
